

Structure-Activity Relationship of Bengamide Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *Bryonamide B*

Cat. No.: *B3029228*

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While specific structure-activity relationship (SAR) data for **Bryonamide B** analogs is not readily available in the public domain, this guide provides a comprehensive comparison of the closely related bengamide class of cytotoxic marine natural products. Bengamides, isolated from marine sponges, have demonstrated significant antitumor properties, leading to extensive research into their SAR to develop more potent and effective anticancer agents.

This guide summarizes the key findings from studies on bengamide analogs, presenting quantitative data on their cytotoxic activity, detailing the experimental protocols used for their evaluation, and illustrating the key structural modifications and their impact on biological activity.

Comparative Cytotoxicity of Bengamide Analogs

The cytotoxic activity of bengamide analogs has been evaluated against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a selection of key analogs, highlighting the impact of structural modifications on their potency.

Analog ID	R1 Group	R2 Group	Stereochemistry at C2'	Test System (Cell Line)	IC ₅₀ (μM)
Bengamide B	Myristoyl	H	R	Various	Potent (nM to low μM range)
Analog 1	H	H	R	L1210 Murine Leukemia	> 50
Analog 2	Acetyl	H	R	L1210 Murine Leukemia	1.5
Analog 3	Lauroyl	H	R	L1210 Murine Leukemia	0.08
Analog 4	Myristoyl	H	S	L1210 Murine Leukemia	Inactive
Analog 5	Myristoyl	CH ₃	R	L1210 Murine Leukemia	0.04
Analog 6	Myristoyl	H	R	P388 Murine Leukemia	0.015
Analog 7	12-Methoxydodecanoyl	H	R	P388 Murine Leukemia	0.008

Key Structure-Activity Relationship Insights

The data presented above reveals several key trends in the structure-activity relationship of bengamide analogs:

- The C13 side chain (R1) is crucial for activity. Removal of the fatty acid side chain (Analog 1) leads to a complete loss of cytotoxicity. The length and nature of this acyl chain significantly influence potency, with longer chains like lauroyl (Analog 3) and myristoyl (Bengamide B) showing high activity. The introduction of a methoxy group at the ω-1 position of the side chain (Analog 7) can further enhance potency.

- The stereochemistry at the C2' position of the caprolactam ring is critical. Inversion of the stereochemistry from R (natural configuration) to S (Analog 4) results in a loss of cytotoxic activity, indicating a specific stereochemical requirement for the biological target interaction.
- Modification of the caprolactam ring (R2) can be tolerated. N-methylation of the caprolactam nitrogen (Analog 5) is well-tolerated and can even lead to a slight increase in potency.
- The polyketide chain's conformation is important. Studies have shown that the flexibility of the polyketide side chain is necessary for cytotoxic activity.

Experimental Protocols

The evaluation of the cytotoxic activity of bengamide analogs typically involves the following experimental methodologies:

Cell Culture

Human and murine cancer cell lines (e.g., L1210, P388, HeLa, MCF-7) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

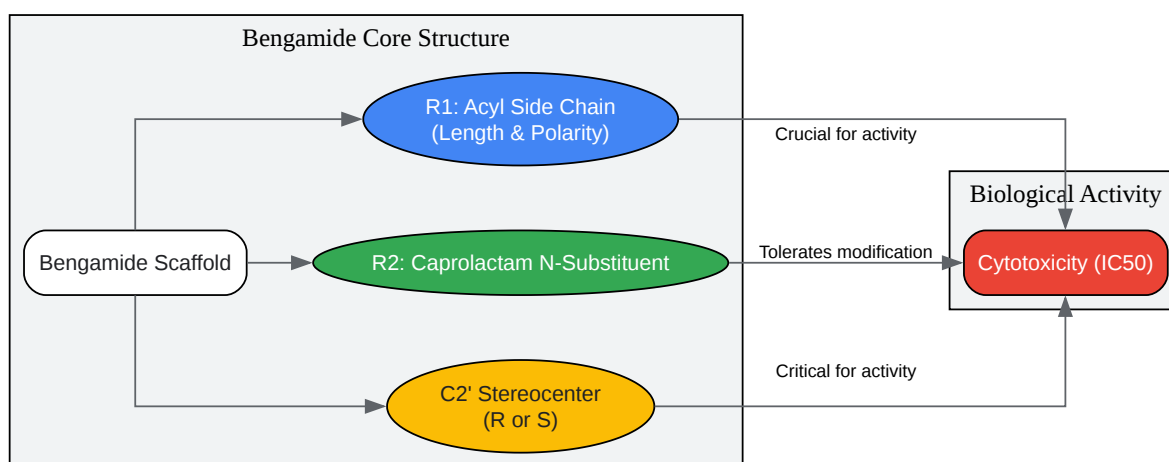
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density (e.g., 5×10^3 cells/well) and allowed to adhere overnight.
- **Compound Treatment:** The bengamide analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
- **MTT Incubation:** After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

- **Formazan Solubilization:** The medium is removed, and a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC_{50} value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

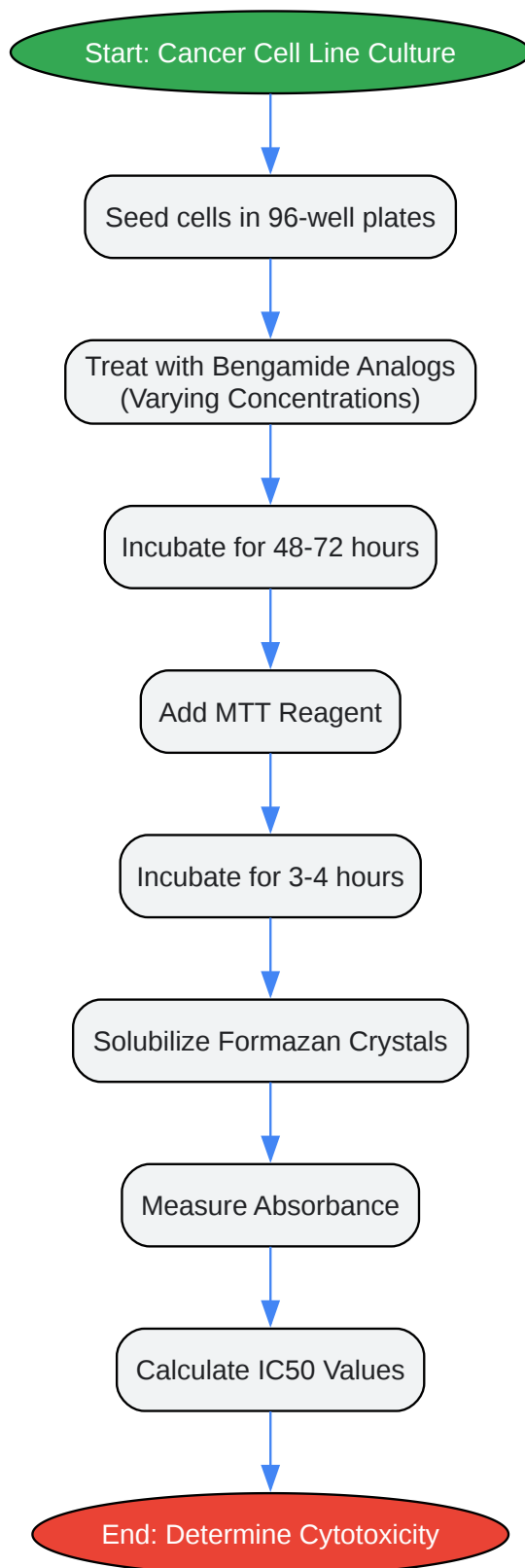
Visualizing Structure-Activity Relationships and Experimental Workflow

To better understand the relationships between the structural modifications of bengamide analogs and their cytotoxic effects, as well as the experimental workflow, the following diagrams are provided.



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Caption: Structure-Activity Relationship of Bengamide Analogs.



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Caption: Experimental Workflow for Cytotoxicity (MTT) Assay.

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